4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline
Description
Historical Context of Aniline Derivatives in Chemical Research
Aniline derivatives have played a pivotal role in the advancement of organic chemistry since the 19th century. The discovery of aniline (C₆H₅NH₂) in 1826 by Otto Unverdorben marked the beginning of synthetic dye chemistry, leading to the development of mauveine by William Henry Perkin in 1856. This breakthrough catalyzed industrial innovations, particularly in Germany, where companies like BASF leveraged aniline chemistry to establish dominance in dye production. Over time, aniline derivatives evolved beyond dyes, finding applications in pharmaceuticals, polymers, and agrochemicals. The structural versatility of aniline—enabled by substitutions on the aromatic ring or amino group—has allowed chemists to tailor properties such as electronic characteristics, solubility, and reactivity.
The introduction of methoxy and ethoxy groups into aniline frameworks, as seen in compounds like 4-(2-methoxyethoxy)-N-(2-methylphenethyl)aniline, represents a modern extension of this legacy. Such modifications enhance steric and electronic profiles, enabling precise control over reaction pathways in catalysis and materials science.
Significance of this compound in Organic Chemistry
This compound (C₁₈H₂₃NO₂) is a structurally complex aniline derivative characterized by a 2-methoxyethoxy substituent at the para position and a 2-methylphenethyl group attached to the nitrogen atom. Its molecular architecture confers unique properties:
- Electronic Effects : The methoxyethoxy group acts as an electron-donating substituent, stabilizing the aromatic ring through resonance and inductive effects.
- Steric Influence : The 2-methylphenethyl moiety introduces steric hindrance, which can modulate reactivity in catalytic processes.
This compound has garnered attention in organic synthesis for its role in palladium-catalyzed C–H functionalization reactions. For example, Pd/S,O-ligand systems utilize its para-selective olefination capabilities to construct complex aromatic frameworks under mild conditions. Additionally, its solubility in polar solvents like dichloroethane (DCE) makes it a practical intermediate in multistep syntheses.
Overview of Research Progress on Structurally Related Compounds
Recent studies on aniline derivatives have focused on optimizing their catalytic and material applications. For instance:
- Catalytic C–H Activation : Pd/S,O-ligand systems enable para-selective olefination of tertiary anilines, achieving yields up to 85% with >19:1 selectivity. This methodology has been extended to N-benzylaniline derivatives, demonstrating compatibility with electron-withdrawing and donating groups.
- Polymer Chemistry : Polymerization of ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, yields materials with tunable electrical conductivity and moisture sensitivity. These polymers exhibit potential in sensor technologies due to their reversible doping-dedoping behavior.
- Synthetic Methodologies : Advances in protecting-group strategies, as illustrated in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, highlight the importance of N-protection (e.g., acetyl or benzyl groups) in improving nitration regioselectivity.
Table 2: Comparative Analysis of Aniline Derivatives in Catalysis
These developments underscore the strategic design of aniline derivatives to address challenges in synthetic efficiency and functional group tolerance. The integration of computational modeling and high-throughput screening continues to accelerate the discovery of novel applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[2-(2-methylphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-15-5-3-4-6-16(15)11-12-19-17-7-9-18(10-8-17)21-14-13-20-2/h3-10,19H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOYRSGMPPMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution: Introduction of the 4-(2-Methoxyethoxy) Group
The para-substitution of aniline derivatives with alkoxyalkoxy groups such as 2-methoxyethoxy is typically achieved via nucleophilic aromatic substitution or etherification reactions. The key steps involve:
- Starting from 4-hydroxyaniline or 4-alkoxyaniline derivatives.
- Alkylation of the hydroxy group with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or tosylate) under basic conditions.
- Use of mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) to promote ether bond formation.
This method ensures selective installation of the 2-methoxyethoxy substituent at the para position relative to the amino group without affecting the amine functionality.
N-Alkylation: Attachment of the 2-Methylphenethyl Moiety
The N-substitution on the aniline nitrogen with a 2-methylphenethyl group can be achieved by:
- Reductive amination of 4-(2-methoxyethoxy)aniline with 2-methylphenylacetaldehyde, followed by reduction (e.g., sodium cyanoborohydride).
- Direct alkylation using 2-methylphenethyl halides (bromide or chloride) under basic conditions.
- Catalytic methods involving palladium-catalyzed Buchwald-Hartwig amination can also be employed, where 4-(2-methoxyethoxy)aniline is coupled with 2-methylphenethyl halide in the presence of palladium catalysts, ligands such as tri-tert-butylphosphine, and bases like sodium tert-butoxide.
Detailed Synthetic Route Based on Patent CN103159635A
A closely related preparation method for 4-methoxy-N-4-methylphenyl aniline (structurally similar to the target compound) is described in patent CN103159635A, which can be adapted for 4-(2-methoxyethoxy)-N-(2-methylphenethyl)aniline synthesis:
| Step Number | Step Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Acylation | Acylation of anisidine (4-methoxyaniline) with organic acid (formic acid, acetic acid, or diacetyl oxide) | Organic acid, mild heating | Formation of N-acyl-4-methoxyaniline intermediate |
| 2. Condensation | Coupling of N-acyl-4-methoxyaniline with p-halotoluene (e.g., para-bromotoluene) | Alkali (sodium tert-butoxide), composite catalyst (Pd and CuI or CuBr), tri-tert-butylphosphine ligand, toluene solvent, nitrogen atmosphere, reflux for 12 hours | Formation of N-acyl-4-methoxydiphenylamine condensation product |
| 3. Deacylation (Alcoholysis) | Removal of acyl group in methanol and potassium hydroxide system | Reflux with KOH and MeOH for 2 hours | Crude 4-methoxy-N-4-methylphenyl aniline |
| 4. Purification | Distillation and crystallization | Standard purification techniques | Pure 4-methoxy-N-4-methylphenyl aniline |
This method emphasizes mild conditions, high selectivity, and industrial scalability. For the target compound, the 4-methoxy group would be replaced by the 4-(2-methoxyethoxy) substituent, and the N-substituent would be introduced analogously using the appropriate 2-methylphenethyl halide or aldehyde.
Catalytic Coupling and Ligand Effects
- The use of palladium-catalyzed Buchwald-Hartwig amination is a key method for N-arylation or N-alkylation of anilines.
- Ligands such as tri-tert-butylphosphine improve catalyst stability and reaction rates.
- Bases such as sodium tert-butoxide or potassium tert-butoxide facilitate deprotonation of the amine and promote coupling.
- Copper co-catalysts (cuprous iodide or cuprous bromide) enhance catalytic efficiency.
- Reaction solvents like toluene or dioxane under inert atmosphere (nitrogen) at elevated temperatures (~100–120 °C) are standard.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Etherification (4-position) | 2-Methoxyethyl bromide, K2CO3 or NaH, DMF or DMSO, RT-80°C | Selective para-substitution on aromatic ring |
| N-Alkylation | 2-Methylphenethyl bromide, NaH or K2CO3, DMF, reflux | Direct alkylation; risk of over-alkylation |
| Reductive Amination | 2-Methylphenylacetaldehyde, NaBH3CN, MeOH/AcOH, RT | Mild conditions, high selectivity |
| Pd-Catalyzed Coupling | Pd catalyst, tri-tert-butylphosphine, NaOtBu, toluene, reflux | High yield, industrially scalable |
| Deacylation (if acylated) | KOH, MeOH, reflux | Removes protecting groups, yields free amine |
| Purification | Distillation, crystallization | Ensures product purity |
Research Findings and Industrial Considerations
- The method involving acylation-condensation-deacylation offers high conversion rates and selectivity, suitable for industrial production due to mild conditions and inexpensive raw materials.
- The Buchwald-Hartwig amination is preferred for N-substitution due to its versatility and ability to tolerate various functional groups.
- Use of composite catalysts (Pd with CuI or CuBr) and bulky phosphine ligands enhances coupling efficiency and reduces side reactions.
- Purification by distillation and crystallization ensures high-purity final product, critical for pharmaceutical or specialty chemical applications.
Chemical Reactions Analysis
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituents on the Aniline Ring
The para-substituted oxygen-containing groups significantly alter electronic and steric properties. Key comparisons include:
Table 1: Aniline Derivatives with Varying Oxygen Substituents
*Calculated based on molecular formula.
- 2-Methoxyethoxy vs. Methoxy : The longer 2-methoxyethoxy chain enhances solubility in polar organic solvents compared to the shorter methoxy group, which is more lipophilic .
- Benzyloxy vs.
Substituents on the Amino Group
The N-alkyl/aryl groups modulate electronic effects and steric bulk:
Table 2: Impact of N-Substituents
- 2-Methylphenethyl vs.
- Hydroxyethyl vs. Aryl Groups : Hydrophilic N-substituents like hydroxyethyl improve aqueous solubility, whereas aryl groups (e.g., 4-fluorophenyl) introduce electronic effects for specialized reactivity .
Biological Activity
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, also known by its CAS number 1040693-63-7, features a unique structure that may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an aniline moiety substituted with a methoxyethoxy group and a methylphenethyl group. The unique arrangement of these functional groups may enhance its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1040693-63-7 |
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 287.37 g/mol |
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Investigations indicate potential efficacy against various bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Research has explored its role in modulating signaling pathways related to cancer cell proliferation and apoptosis.
Antimicrobial Activity
A study conducted by investigated the antimicrobial properties of several aniline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Studies
In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in breast cancer cells .
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial properties against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess the zone of inhibition.
- Results : The compound exhibited a significant zone of inhibition (15 mm), indicating strong antibacterial activity.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on HeLa (cervical cancer) cells.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in a protocol using 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline with boronic esters. Key parameters include:
- Catalyst system: Palladium acetate (0.05–0.1 eq) and dicyclohexylphosphine ligands (0.1 eq) .
- Solvent: Dioxane at 110°C under nitrogen .
- Purification: Reverse-phase column chromatography (acetonitrile/water) improves yield and purity .
Optimization involves adjusting equivalents of potassium acetate (3 eq) and reaction time (4–6 hours) to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- LCMS : Confirm molecular weight (e.g., m/z 236 [M+H]+ for intermediates) and monitor reaction progress .
- HPLC : Use retention time analysis (e.g., 1.40 minutes under SMD-TFA05 conditions) to assess purity .
- NMR : Assign peaks for methoxyethoxy (δ 3.5–4.0 ppm) and methylphenethyl groups (δ 2.5–3.0 ppm) .
Cross-validate results with elemental analysis for C, H, N content.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for substituted anilines with methoxyethoxy groups?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR : Probe dynamic behavior of the methoxyethoxy chain .
- X-ray crystallography : Resolve ambiguities by determining crystal packing and bond angles (e.g., C–C–C–N–C backbone adopts all-trans conformation in related structures) .
- DFT calculations : Compare experimental and computed spectra to identify discrepancies in substituent electronic effects .
Q. How can researchers design analogs of this compound to study substituent effects on electronic properties?
- Methodological Answer : Focus on modifying the methoxyethoxy or methylphenethyl groups:
- Substituent libraries : Synthesize derivatives with halogen (e.g., Cl, F) or trifluoromethyl groups at the 4-position to alter electron-withdrawing/donating effects .
- Biological analogs : Replace the methoxyethoxy group with ethynyl or thienyl moieties (see aniline derivatives in ) .
- Structure-activity relationship (SAR) : Use Hammett constants to correlate substituent electronic effects with redox potentials or solubility .
Q. What advanced techniques are recommended for analyzing crystallization challenges in methoxyethoxy-containing anilines?
- Methodological Answer : Address poor crystallinity via:
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice interactions .
- High-throughput screening : Test >50 solvent combinations (e.g., ether/hexane) to identify optimal crystallization conditions .
- Thermal analysis : Use DSC to detect polymorphic transitions and glass-forming tendencies .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for palladium-catalyzed reactions of this compound?
- Methodological Answer : Discrepancies may stem from catalyst purity or oxygen sensitivity. Mitigation steps:
- Catalyst pre-treatment : Reduce Pd(OAc)₂ to Pd(0) in situ using ligands like dicyclohexylphosphine to enhance activity .
- Oxygen-free conditions : Rigorously degas solvents and use Schlenk-line techniques to prevent catalyst deactivation .
- Yield optimization : Track reaction progress via TLC and quench reactions at 80–90% conversion to avoid over-processing .
Tables for Key Parameters
| Analytical Technique | Key Observations | Reference |
|---|---|---|
| LCMS | m/z 236 [M+H]+ for intermediates | |
| X-ray crystallography | All-trans C–C–C–N–C backbone | |
| Variable-temperature NMR | Methoxyethoxy chain dynamics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
